molecular formula C12H12N2O2S B5573694 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5573694
M. Wt: 248.30 g/mol
InChI Key: GRPQOZSPLANUIZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C12H12N2O2S. It is a member of the benzamide family, characterized by the presence of an ethoxy group and a thiazole ring attached to the benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while reduction may produce ethoxybenzylamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-ethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPQOZSPLANUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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